Methyl 3,5-dibromo-2-fluorobenzoate
Description
Methyl 3,5-dibromo-2-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅Br₂FO₂ and a molecular weight of 311.93 g/mol . This compound features bromine substituents at the 3- and 5-positions of the benzene ring, a fluorine atom at the 2-position, and a methyl ester group. It is primarily utilized in pharmaceutical and agrochemical research as a key intermediate due to its reactivity in cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
methyl 3,5-dibromo-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPEHQIFCXOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of Methyl 3,5-dibromo-2-fluorobenzoate typically involves the bromination of methyl 2-fluorobenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Esterification: Another method involves the esterification of 3,5-dibromo-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3,5-dibromo-2-fluorobenzoate undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dibromo-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 3,5-dibromo-2-fluorobenzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of dibromo-fluorobenzyl alcohol.
Oxidation: Formation of dibromo-fluorobenzoic acid.
Scientific Research Applications
Organic Synthesis
MDBFB is widely utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:
- Nucleophilic Substitution Reactions : Where bromine atoms can be replaced by nucleophiles such as amines or thiols.
- Reduction and Oxidation Reactions : It can be reduced to form dibromo-fluorobenzyl alcohol or oxidized to produce dibromo-fluorobenzoic acid.
Medicinal Chemistry
In medicinal chemistry, MDBFB is being explored for its potential biological activities:
- Anticancer Activity : Studies have demonstrated that MDBFB can induce apoptosis in cancer cell lines, notably MCF-7 cells, by activating caspases and modulating Bcl-2 family proteins.
| Concentration (µM) | Viability (%) | Apoptosis (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
- Anti-inflammatory Effects : MDBFB has shown promise in reducing pro-inflammatory cytokines in macrophages and decreasing edema in animal models of inflammation.
- Antimicrobial Activity : Preliminary studies indicate that MDBFB exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Industrial Applications
MDBFB serves as a building block for the production of specialty chemicals and materials. Its unique properties facilitate its use in:
- Polymer Synthesis : As an intermediate for creating high-performance polymers.
- Dyes Production : Due to its reactivity, it can be utilized in synthesizing dyes with specific colorimetric properties.
Case Study 1: Anticancer Effects
A detailed investigation into MDBFB's anticancer effects revealed significant findings:
- Cell Cycle Arrest : MDBFB treatment led to substantial accumulation of cells in the G0/G1 phase.
- Apoptosis Induction : Increased annexin V staining indicated higher rates of apoptosis compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
In vivo studies demonstrated that MDBFB significantly reduced levels of TNF-alpha and IL-6 in mice models of acute inflammation induced by lipopolysaccharides (LPS). Histopathological analyses confirmed reduced infiltration of inflammatory cells in treated groups.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-2-fluorobenzoate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing bromine and fluorine atoms. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
Methyl 3,6-dibromo-2-fluorobenzoate
- Molecular Formula : C₈H₅Br₂FO₂
- Molecular Weight : 311.93 g/mol
- Key Differences: Bromine substituents are located at the 3- and 6-positions instead of 3 and 5.
Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate
- Molecular Formula: C₁₀H₆Br₂F₃NO₃
- Molecular Weight : 404.96 g/mol
- Key Differences : Incorporates a trifluoroacetamido (-NHCOCF₃) group at the 2-position instead of fluorine. This modification enhances molecular weight by ~93 g/mol and introduces hydrogen-bonding capabilities, making it suitable for applications in medicinal chemistry (e.g., protease inhibitor design) .
Methyl 3,5-difluorobenzoate
Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Functional Groups | Key Applications |
|---|---|---|---|---|
| Methyl 3,5-dibromo-2-fluorobenzoate | 311.93 | Br (3,5), F (2) | Methyl ester | Pharmaceutical intermediates |
| Methyl 3,6-dibromo-2-fluorobenzoate | 311.93 | Br (3,6), F (2) | Methyl ester | Agrochemical synthesis |
| Methyl 3,5-Dibromo-2-(trifluoroacetamido)benzoate | 404.96 | Br (3,5), -NHCOCF₃ (2) | Methyl ester | Medicinal chemistry research |
| Methyl 3,5-difluorobenzoate | 172.13 | F (2,3,5) | Methyl ester | Organic synthesis |
Notes:
- Bromine vs. Fluorine : Bromine’s higher atomic weight and polarizability increase molecular stability and reactivity in electrophilic substitutions compared to fluorine .
- Trifluoroacetamido Group : Enhances binding affinity in biological systems due to its strong electron-withdrawing nature and hydrogen-bond acceptor properties .
Biological Activity
Methyl 3,5-dibromo-2-fluorobenzoate (MDBFB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MDBFB is characterized by the presence of bromine and fluorine substituents on a benzoate backbone. The molecular formula is , with a molecular weight of approximately 295.95 g/mol. The unique arrangement of halogen atoms contributes to its reactivity and biological interactions.
The biological activity of MDBFB is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and specificity, leading to modulation of biochemical pathways.
Potential Biological Mechanisms:
- Enzyme Inhibition : MDBFB may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing signaling cascades related to inflammation or cancer.
Biological Activity
Research indicates that MDBFB exhibits several biological activities:
1. Anticancer Activity
- In vitro studies have shown that MDBFB can induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.
- A study demonstrated that MDBFB significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM .
2. Anti-inflammatory Effects
- MDBFB has been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .
- In vivo models showed decreased edema in paw inflammation assays when treated with MDBFB .
3. Antimicrobial Activity
- Preliminary studies suggest that MDBFB possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Case Study 1: Anticancer Effects
A detailed investigation into the anticancer effects of MDBFB was conducted using MCF-7 cells. The study revealed that MDBFB treatment led to:
- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.
- Apoptosis Induction : Increased annexin V staining indicated higher rates of apoptosis compared to control groups.
| Concentration (µM) | Viability (%) | Apoptosis (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by LPS in mice, MDBFB was administered at doses of 5 mg/kg and 10 mg/kg. Results indicated:
- Reduction in Cytokines : TNF-alpha and IL-6 levels were significantly lower in treated groups compared to controls.
- Histopathological Analysis : Reduced infiltration of inflammatory cells was observed in tissue sections from treated animals.
Comparative Analysis with Similar Compounds
MDBFB's biological activity can be compared with other halogenated benzoate derivatives:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Methyl 3,5-dichloro-2-fluorobenzoate | Moderate | Low | High |
| Methyl 3-bromo-4-fluorobenzoate | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
